

# 2-(2-Bromoacetyl)benzonitrile CAS number 683274-86-4 characterization data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(2-Bromoacetyl)benzonitrile

Cat. No.: B1603220

[Get Quote](#)

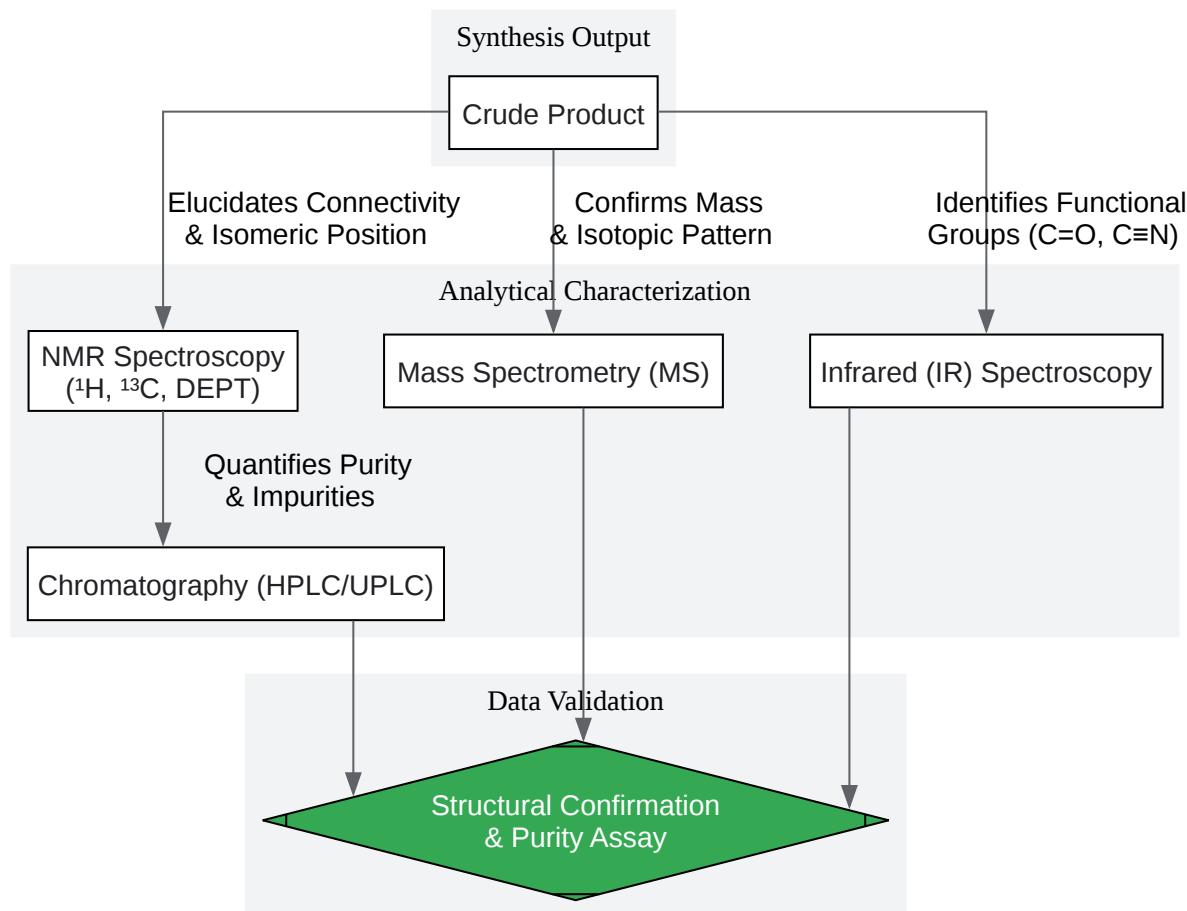
An In-Depth Technical Guide to the Characterization of **2-(2-Bromoacetyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of **2-(2-Bromoacetyl)benzonitrile**

**2-(2-Bromoacetyl)benzonitrile** (CAS Number: 683274-86-4) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.<sup>[1]</sup> As an  $\alpha$ -bromoketone, it serves as a potent electrophile, readily undergoing alkylation reactions with a variety of nucleophiles. The presence of an ortho-disposed nitrile group on the aromatic ring introduces unique steric and electronic properties compared to its isomers, influencing its reactivity and making it a valuable building block for the synthesis of complex heterocyclic scaffolds.<sup>[1]</sup> Its utility has been noted in the preparation of heteroarylamine and heterocyclamine compounds, which are classes of molecules often explored for the treatment of metabolic diseases.<sup>[1]</sup>

This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, purity, and structural integrity of **2-(2-Bromoacetyl)benzonitrile**. While publicly available experimental spectra for this specific isomer are limited, this document outlines the theoretically predicted data and provides robust, field-proven protocols for its empirical validation.


## Physicochemical & Structural Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. Key identifiers and computed properties for **2-(2-Bromoacetyl)benzonitrile** are summarized below.[\[2\]](#)

| Property          | Value                              | Source                                                            |
|-------------------|------------------------------------|-------------------------------------------------------------------|
| CAS Number        | 683274-86-4                        | PubChem <a href="#">[2]</a>                                       |
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> BrNO | PubChem <a href="#">[2]</a>                                       |
| Molecular Weight  | 224.05 g/mol                       | PubChem <a href="#">[2]</a>                                       |
| Monoisotopic Mass | 222.96328 Da                       | PubChem <a href="#">[2]</a>                                       |
| IUPAC Name        | 2-(2-bromoacetyl)benzonitrile      | PubChem <a href="#">[2]</a>                                       |
| Physical Form     | Solid                              | Sigma-Aldrich <a href="#">[3]</a>                                 |
| Purity (Typical)  | ≥95%                               | Sigma-Aldrich, 2a biotech <a href="#">[3]</a> <a href="#">[4]</a> |

## Structural Elucidation Workflow

The definitive characterization of **2-(2-Bromoacetyl)benzonitrile** relies on a synergistic application of multiple analytical techniques. The logical flow is designed to provide orthogonal data points, each validating the others, to build an unassailable structural proof.



[Click to download full resolution via product page](#)

Caption: Workflow for structural confirmation of the target compound.

## Spectroscopic Characterization: Predicted Data & Protocols

### Mass Spectrometry (MS)

**Expertise & Experience:** Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most critical diagnostic feature is the isotopic pattern. Bromine has two stable isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), which results in two molecular ion peaks ( $M$  and  $M+2$ ) of nearly equal intensity. This provides an unmistakable signature.

**Predicted Mass Spectrum:**

- **Molecular Ion ( $M^+$ ):** Expect a doublet of peaks at  $m/z \approx 223$  (for  $\text{C}_9\text{H}_6^{79}\text{BrNO}$ ) and  $m/z \approx 225$  (for  $\text{C}_9\text{H}_6^{81}\text{BrNO}$ ) in a ~1:1 ratio.
- **Key Fragments:** Fragmentation would likely involve the loss of the bromine atom ( $\bullet\text{Br}$ ) or the bromoacetyl group ( $\bullet\text{CH}_2\text{Br}$ ).
  - $[\text{M} - \text{Br}]^+$ :  $m/z \approx 144$
  - $[\text{M} - \text{COCH}_2\text{Br}]^+$ :  $m/z \approx 102$  (benzonitrile fragment)

**Protocol for Electrospray Ionization (ESI-MS):**

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- **Instrument Setup:**
  - **Ionization Mode:** Positive ESI.
  - **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - **Mass Range:** Scan from  $m/z$  50 to 400.
  - **Capillary Voltage:** ~3.5 kV.
  - **Source Temperature:** 120-150 °C.
- **Data Acquisition:** Acquire data for 1-2 minutes and average the scans to obtain a high-quality spectrum. Verify the ~1:1 isotopic pattern for the molecular ion.

## Infrared (IR) Spectroscopy

**Expertise & Experience:** IR spectroscopy is a rapid and non-destructive method to verify the presence of key functional groups. The diagnostic value for this molecule lies in the sharp, characteristic absorbances of the nitrile (C≡N) and ketone (C=O) groups. Their positions provide electronic information; for instance, conjugation with the aromatic ring typically lowers the carbonyl stretching frequency.

Predicted IR Data:

| Functional Group      | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity     | Rationale                                                       |
|-----------------------|-----------------------------------------|---------------|-----------------------------------------------------------------|
| Aromatic C-H Stretch  | 3100 - 3000                             | Medium-Weak   | Characteristic of sp <sup>2</sup> C-H bonds.                    |
| Nitrile (C≡N) Stretch | 2230 - 2220                             | Strong, Sharp | Conjugation with the aromatic ring influences this position.[5] |
| Ketone (C=O) Stretch  | 1705 - 1685                             | Strong, Sharp | Conjugated aryl ketone.                                         |
| Aromatic C=C Bending  | 1600 - 1450                             | Medium        | Skeletal vibrations of the benzene ring.                        |
| Aliphatic C-H Stretch | 2980 - 2850                             | Weak          | Methylene (-CH <sub>2</sub> -) group stretches.                 |
| C-Br Stretch          | 680 - 550                               | Medium-Strong | Characteristic for bromoalkanes.                                |

Protocol for Attenuated Total Reflectance (ATR-IR):

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- **Instrument Setup:**

- Ensure the ATR crystal is clean by taking a background scan (with no sample) and verifying a flat baseline.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Analysis: Process the resulting spectrum by subtracting the background and labeling the key peaks corresponding to the nitrile and carbonyl groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Experience:** NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the specific isomeric arrangement (ortho, meta, or para). For **2-(2-bromoacetyl)benzonitrile**,  $^1\text{H}$  NMR will reveal the environment of the aromatic and methylene protons, while  $^{13}\text{C}$  NMR will confirm the carbon count and types.

The aromatic region will be complex due to the ortho-substitution pattern, leading to four distinct, coupled multiplets. The methylene protons adjacent to the bromine and carbonyl groups will appear as a singlet.

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity   | Integration | Assignment              | Rationale                                                                                                                                                                                                                                |
|-------------------------------------|----------------|-------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~ 7.9 - 7.5 (4H)                    | Multiplets (m) | 4H          | Ar-H                    | The aromatic protons will be deshielded by the electron-withdrawing acetyl and nitrile groups. The ortho-substitution breaks the symmetry, resulting in four distinct signals that will show complex splitting patterns (e.g., ddd, td). |
| ~ 4.5 - 4.3 (2H)                    | Singlet (s)    | 2H          | -CO-CH <sub>2</sub> -Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield.                                                                                              |

| Chemical Shift ( $\delta$ , ppm) | Assignment              | Rationale                                                                                                                                                               |
|----------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~ 190                            | C=O                     | Typical chemical shift for an aryl ketone carbonyl carbon.                                                                                                              |
| ~ 135 - 125 (6C)                 | Ar-C                    | Aromatic carbons will appear in this region. Expect six distinct signals due to the lack of symmetry. The carbon attached to the nitrile (ipso-carbon) will be shifted. |
| ~ 118                            | C≡N                     | Characteristic chemical shift for a nitrile carbon.                                                                                                                     |
| ~ 30                             | -CO-CH <sub>2</sub> -Br | The aliphatic carbon is deshielded by both the carbonyl and bromine atoms.                                                                                              |

#### Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Lock and shim the instrument on the  $\text{CDCl}_3$  signal.
  - Acquire the spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the longer relaxation times of quaternary carbons, use a relaxation delay of 5-10 seconds and accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

- Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor, Fourier transform, phase correct, and calibrate the spectrum to the TMS signal (0.00 ppm). Integrate the  $^1\text{H}$  signals and pick all peaks in both spectra.

## Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize safety.  $\alpha$ -Bromoketones are potent lachrymators and alkylating agents. They should be handled with extreme caution in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.

## Conclusion

The analytical workflow described herein provides a robust framework for the comprehensive characterization of **2-(2-Bromoacetyl)benzonitrile**. By integrating data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, researchers can unequivocally confirm the structure, verify the isomeric purity, and establish a reliable analytical profile for this important synthetic intermediate. This self-validating system of orthogonal techniques ensures the high degree of scientific integrity required for advanced research and drug development applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(2-BROMOACETYL)BENZONITRILE | 683274-86-4 [chemicalbook.com]

- 2. 2-(2-Bromoacetyl)benzonitrile | C9H6BrNO | CID 21846591 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Bromoacetyl)benzonitrile | 683274-86-4 [sigmaaldrich.com]
- 4. 2abiochem.net [2abiochem.net]
- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [2-(2-Bromoacetyl)benzonitrile CAS number 683274-86-4 characterization data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603220#2-2-bromoacetyl-benzonitrile-cas-number-683274-86-4-characterization-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)